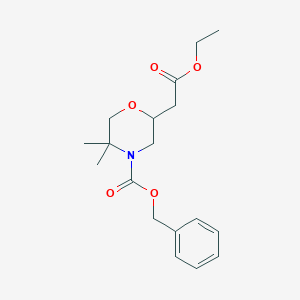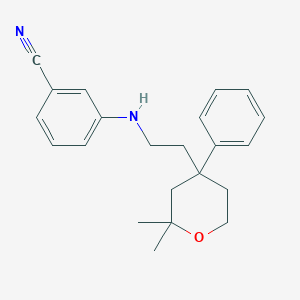
PKC|C pseudosubstrate inhibitor,myristoylated
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “Protein Kinase C pseudosubstrate inhibitor, myristoylated” is a cell-permeable, reversible, substrate competitive inhibitor of protein kinase C. This compound is myristoylated, meaning it has a myristoyl group attached, which enhances its cell permeability. Protein kinase C is a family of enzymes that play crucial roles in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Protein Kinase C pseudosubstrate inhibitor, myristoylated, involves the following steps:
Peptide Synthesis: The peptide sequence corresponding to the pseudosubstrate region of protein kinase C is synthesized using solid-phase peptide synthesis.
Myristoylation: The synthesized peptide is then myristoylated by reacting it with myristic acid in the presence of coupling reagents such as N,N’-dicyclohexylcarbodiimide and N-hydroxysuccinimide.
Purification: The myristoylated peptide is purified using high-performance liquid chromatography to achieve a high degree of purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
Protein Kinase C pseudosubstrate inhibitor, myristoylated, primarily undergoes the following types of reactions:
Hydrolysis: The peptide bonds in the compound can be hydrolyzed under acidic or basic conditions.
Oxidation: The methionine residues in the peptide sequence can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols using reducing agents such as dithiothreitol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic solutions, such as hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like hydrogen peroxide.
Reduction: Reducing agents like dithiothreitol.
Major Products Formed
Hydrolysis: Smaller peptide fragments.
Oxidation: Methionine sulfoxide-containing peptides.
Reduction: Peptides with free thiol groups.
Scientific Research Applications
Protein Kinase C pseudosubstrate inhibitor, myristoylated, has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the inhibition of protein kinase C activity and its effects on various biochemical pathways.
Biology: Employed in cell biology to investigate the role of protein kinase C in cellular processes such as signal transduction, cell proliferation, and apoptosis.
Medicine: Utilized in pharmacological studies to develop potential therapeutic agents targeting protein kinase C-related pathways in diseases such as cancer and diabetes.
Industry: Applied in the development of diagnostic assays and research reagents for studying protein kinase C activity.
Mechanism of Action
Protein Kinase C pseudosubstrate inhibitor, myristoylated, exerts its effects by competitively inhibiting the substrate binding to protein kinase C. The myristoylated pseudosubstrate peptide mimics the natural substrate of protein kinase C, thereby preventing the enzyme from phosphorylating its actual substrates. This inhibition disrupts the downstream signaling pathways mediated by protein kinase C, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
- Protein Kinase C zeta pseudosubstrate inhibitor, myristoylated
- Protein Kinase C theta pseudosubstrate inhibitor, myristoylated
- Protein Kinase C eta pseudosubstrate inhibitor, myristoylated
Uniqueness
Protein Kinase C pseudosubstrate inhibitor, myristoylated, is unique due to its specific peptide sequence and myristoylation, which confer high cell permeability and selective inhibition of protein kinase C. Compared to other similar compounds, it offers distinct advantages in terms of potency and specificity in inhibiting protein kinase C activity.
Properties
Molecular Formula |
C101H185N41O23S |
|---|---|
Molecular Weight |
2373.9 g/mol |
IUPAC Name |
2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-carbamimidamido-2-[[(2S,3R)-3-hydroxy-2-(tetradecanoylamino)butanoyl]amino]pentanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]acetic acid |
InChI |
InChI=1S/C101H185N41O23S/c1-9-11-12-13-14-15-16-17-18-19-20-36-75(147)140-79(58(7)143)95(165)137-65(34-27-47-123-100(114)115)87(157)129-60(29-21-22-42-102)83(153)131-64(33-26-46-122-99(112)113)86(156)135-67(37-39-72(103)144)88(158)130-61(30-23-43-119-96(106)107)82(152)127-57(6)80(150)128-69(41-49-166-8)89(159)133-63(32-25-45-121-98(110)111)84(154)132-62(31-24-44-120-97(108)109)85(155)134-66(35-28-48-124-101(116)117)90(160)141-77(55(3)4)93(163)138-70(50-59-52-118-54-126-59)92(162)136-68(38-40-73(104)145)91(161)142-78(56(5)10-2)94(164)139-71(51-74(105)146)81(151)125-53-76(148)149/h52,54-58,60-71,77-79,143H,9-51,53,102H2,1-8H3,(H2,103,144)(H2,104,145)(H2,105,146)(H,118,126)(H,125,151)(H,127,152)(H,128,150)(H,129,157)(H,130,158)(H,131,153)(H,132,154)(H,133,159)(H,134,155)(H,135,156)(H,136,162)(H,137,165)(H,138,163)(H,139,164)(H,140,147)(H,141,160)(H,142,161)(H,148,149)(H4,106,107,119)(H4,108,109,120)(H4,110,111,121)(H4,112,113,122)(H4,114,115,123)(H4,116,117,124)/t56-,57-,58+,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,77-,78-,79-/m0/s1 |
InChI Key |
MQJYKUNBNZJSRT-OHDHYVTHSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)O |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CCSC)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)C)C(=O)NC(CC1=CN=CN1)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![prop-2-enyl N-[(2S,3S,4S,6R)-3-hydroxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]carbamate](/img/structure/B12368463.png)
![trisodium;5-amino-3-[[4-[4-[(7-amino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]phenyl]phenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonate](/img/structure/B12368470.png)
![6-Methoxy-3-[[4-[4-(2-methoxyacetyl)piperazine-1-carbonyl]cyclohexyl]methyl]-1-methylquinazoline-2,4-dione](/img/structure/B12368482.png)
![[4-(4-Pentylcyclohexyl)cyclohexen-1-yl]boronic acid](/img/structure/B12368488.png)





